![molecular formula C14H28O5Si B14249872 2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate CAS No. 189194-82-9](/img/structure/B14249872.png)
2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to three isopropoxy groups and an ethyl prop-2-enoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate typically involves the reaction of tris(isopropoxy)silane with ethyl prop-2-enoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a variety of organosilicon derivatives.
Wissenschaftliche Forschungsanwendungen
2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is explored for its potential use in biological systems, including as a component in biomaterials.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate exerts its effects involves interactions with molecular targets and pathways. The silicon atom in the compound can form stable bonds with various substrates, facilitating its incorporation into different chemical structures. The isopropoxy groups provide steric hindrance, influencing the reactivity and stability of the compound. The ethyl prop-2-enoate group allows for further functionalization, making the compound versatile in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triisopropylsilyl acrylate: Similar in structure but with different functional groups.
Trimethylsilyl prop-2-enoate: Contains a trimethylsilyl group instead of tris(isopropoxy)silyl.
Triethoxysilyl prop-2-enoate: Features ethoxy groups instead of isopropoxy groups.
Uniqueness
2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate is unique due to the presence of three isopropoxy groups attached to the silicon atom, which provides distinct steric and electronic properties. This uniqueness makes it particularly useful in applications requiring specific reactivity and stability profiles.
Eigenschaften
CAS-Nummer |
189194-82-9 |
|---|---|
Molekularformel |
C14H28O5Si |
Molekulargewicht |
304.45 g/mol |
IUPAC-Name |
2-tri(propan-2-yloxy)silylethyl prop-2-enoate |
InChI |
InChI=1S/C14H28O5Si/c1-8-14(15)16-9-10-20(17-11(2)3,18-12(4)5)19-13(6)7/h8,11-13H,1,9-10H2,2-7H3 |
InChI-Schlüssel |
PGGTYYXAVBEKNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O[Si](CCOC(=O)C=C)(OC(C)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate](/img/structure/B14249789.png)
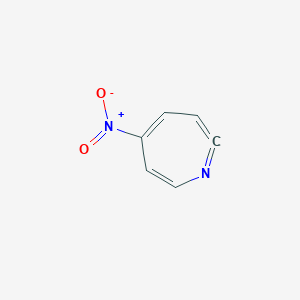
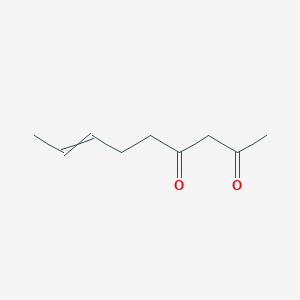
![3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid](/img/structure/B14249806.png)
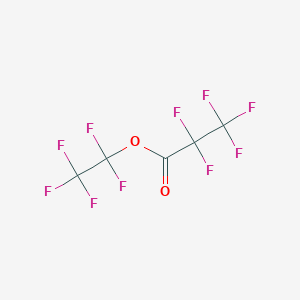
![4-hydroxy-3-[C-methyl-N-(4-phenyldiazenylphenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B14249822.png)
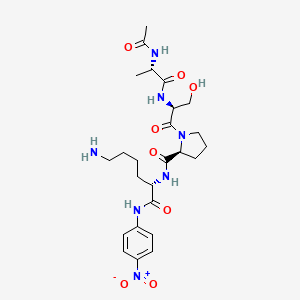
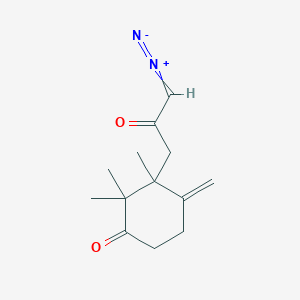
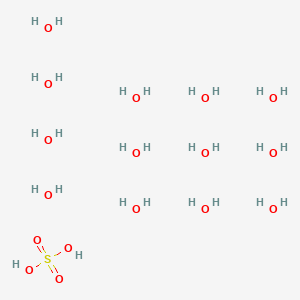
![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)
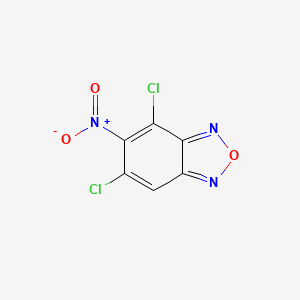

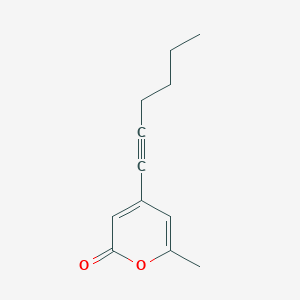
![Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate](/img/structure/B14249874.png)
